molecular formula C17H25NO5 B3977687 methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate

methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate

Cat. No. B3977687
M. Wt: 323.4 g/mol
InChI Key: JPWAOFICSMGHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is a derivative of leucine, which is an essential amino acid that plays a crucial role in protein synthesis. Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate involves its ability to inhibit the activity of proteases. Proteases are enzymes that are involved in the breakdown of proteins, and their activity is essential for many biological processes. By inhibiting the activity of these enzymes, methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit proteases, it has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for further research into its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate in lab experiments is its ability to selectively inhibit the activity of specific proteases. This selectivity allows for more precise manipulation of biological processes and can potentially lead to more effective treatments for diseases. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research.

Future Directions

There are numerous future directions for research into the potential applications of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate. One area of research could focus on its potential use in the treatment of cancer, as proteases play a crucial role in the growth and spread of cancer cells. Another area of research could focus on its potential use in the treatment of viral infections such as HIV, as proteases are also involved in the replication of viruses. Additionally, further research could be conducted into the compound's anti-inflammatory and antioxidant properties, as these properties have potential applications in the treatment of a variety of diseases.

Scientific Research Applications

Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the activity of enzymes known as proteases, which are involved in a variety of biological processes. This inhibition has been shown to have potential therapeutic applications in the treatment of diseases such as cancer and HIV.

properties

IUPAC Name

methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-11(2)8-13(17(20)23-5)18-16(19)10-12-6-7-14(21-3)15(9-12)22-4/h6-7,9,11,13H,8,10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWAOFICSMGHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.